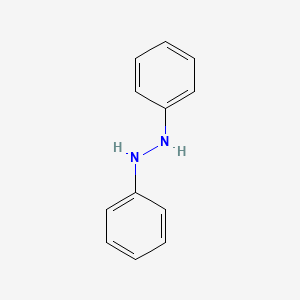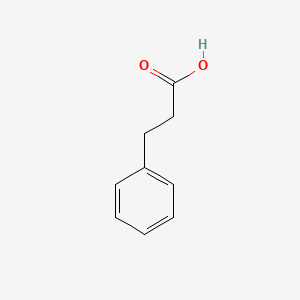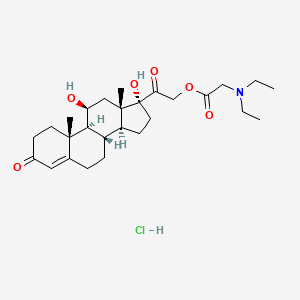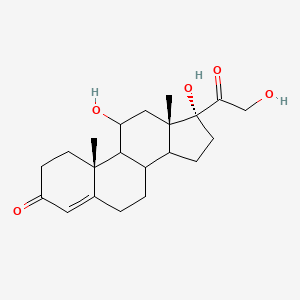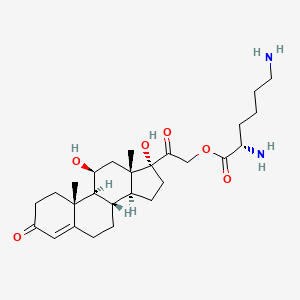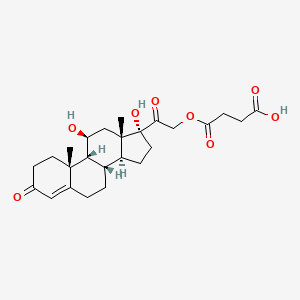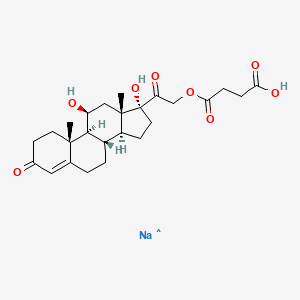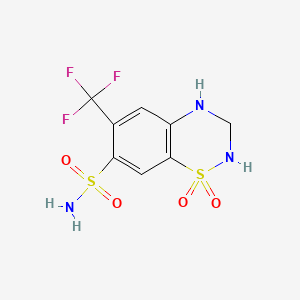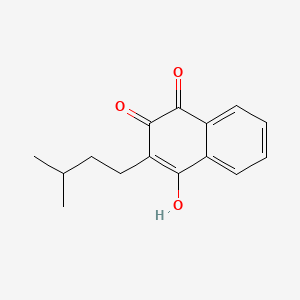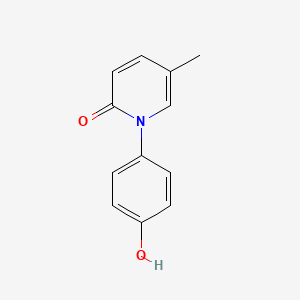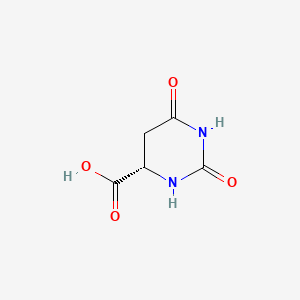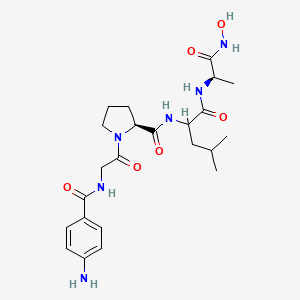
4-Aminobenzoyl-Gly-Pro-D-Leu-D-Ala hydroxamic acid
Overview
Description
4-Aminobenzoyl-Gly-Pro-D-Leu-D-Ala hydroxamic acid is a synthetic compound known for its role as a collagenase inhibitor. It is a tetrapeptidyl hydroxamic acid with the empirical formula C23H34N6O6 and a molecular weight of 490.55. This compound is used in various biochemical and physiological studies due to its ability to inhibit metalloproteases, particularly collagenases.
Mechanism of Action
Target of Action
MMP-Inhibitor I, also known as NSC 727371, 4-Aminobenzoyl-Gly-Pro-D-Leu-D-Ala hydroxamic acid, FN-439, or FN 439, primarily targets the Matrix Metalloproteinases (MMPs) . MMPs are a family of zinc-dependent extracellular matrix (ECM) remodeling endopeptidases . They play a crucial role in various biological processes such as cell transformation and carcinogenesis . More specifically, MMP-9 and MT1-MMP directly regulate angiogenesis, while several studies indicate a role for MMP-2 as well .
Biochemical Analysis
Biochemical Properties
MMP-Inhibitor I interacts with several enzymes and proteins. It inhibits interstitial and granulocyte collagenases (IC50 = 1 uM), granulocyte gelatinase (IC50 = 30 uM), and skin fibroblast stromelysin (IC50 = 150 uM) but not thermolysin and serine proteinases . These interactions are crucial for the regulation of various biochemical reactions involving the degradation of the extracellular matrix .
Cellular Effects
MMP-Inhibitor I has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to impair the migratory behavior of mesenchymal stem cells .
Molecular Mechanism
The molecular mechanism of action of MMP-Inhibitor I involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It binds deeply into the S1′ pocket of MMPs and interacts with residues in the MMP-13 specificity loop to gain remarkable selectivity .
Temporal Effects in Laboratory Settings
The effects of MMP-Inhibitor I change over time in laboratory settings. Adverse effects to MMP inhibitors are time-dependent, mostly seen in medium- and long-term clinical trials .
Dosage Effects in Animal Models
The effects of MMP-Inhibitor I vary with different dosages in animal models . For instance, in the collagen-induced arthritis model of rheumatoid arthritis, MMP-Inhibitor I resulted in a significant and dose-dependent decrease in clinical symptoms as well as cartilage erosion .
Metabolic Pathways
MMP-Inhibitor I is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the degradation of the extracellular matrix
Transport and Distribution
MMP-Inhibitor I is transported and distributed within cells and tissues
Subcellular Localization
The subcellular localization of MMP-Inhibitor I is an area of active research. Some studies have found that MMPs can localize inside the nucleus , suggesting that MMP-Inhibitor I might also be found in this subcellular compartment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobenzoyl-Gly-Pro-D-Leu-D-Ala hydroxamic acid involves multiple steps, starting from the amino acid derivatives. The process typically includes the following steps:
Peptide Coupling: The amino acids are coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Protection and Deprotection: Protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) are used to protect the amino groups during the synthesis. These groups are removed at specific stages to allow further reactions.
Hydroxamic Acid Formation: The final step involves the conversion of the terminal carboxyl group to a hydroxamic acid using hydroxylamine hydrochloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
4-Aminobenzoyl-Gly-Pro-D-Leu-D-Ala hydroxamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxamic acid groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the hydroxamic acid.
Reduction: Reduced forms of the peptide or hydroxamic acid.
Substitution: Substituted derivatives with modified amino or hydroxamic acid groups.
Scientific Research Applications
4-Aminobenzoyl-Gly-Pro-D-Leu-D-Ala hydroxamic acid is widely used in scientific research due to its inhibitory effects on collagenases and other metalloproteases. Its applications include:
Chemistry: Used as a model compound for studying peptide synthesis and hydroxamic acid chemistry.
Biology: Employed in studies of enzyme inhibition, particularly metalloproteases involved in tissue remodeling and disease processes.
Medicine: Investigated for its potential therapeutic applications in diseases involving excessive collagen degradation, such as arthritis and cancer.
Industry: Utilized in the development of enzyme inhibitors for various industrial processes.
Comparison with Similar Compounds
4-Aminobenzoyl-Gly-Pro-D-Leu-D-Ala hydroxamic acid is unique due to its specific sequence and hydroxamic acid group, which confer high affinity and specificity for collagenases. Similar compounds include:
4-Aminobenzoyl-Gly-Pro-Leu-Ala hydroxamic acid: A closely related compound with a similar inhibitory profile.
N-Hydroxy-4-aminobenzoyl-Gly-Pro-Leu-Ala: Another hydroxamic acid derivative with similar applications.
4-Aminobenzoyl-Gly-Pro-D-Leu-D-Ala methyl ester: A methyl ester derivative with modified properties.
These compounds share structural similarities but differ in their specific sequences and functional groups, affecting their inhibitory potency and specificity.
Properties
IUPAC Name |
1-[2-[(4-aminobenzoyl)amino]acetyl]-N-[1-[[1-(hydroxyamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N6O6/c1-13(2)11-17(22(33)26-14(3)20(31)28-35)27-23(34)18-5-4-10-29(18)19(30)12-25-21(32)15-6-8-16(24)9-7-15/h6-9,13-14,17-18,35H,4-5,10-12,24H2,1-3H3,(H,25,32)(H,26,33)(H,27,34)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHUHFFMOPIVKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1C(=O)CNC(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274440 | |
| Record name | MMP Inhibitor I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124168-73-6 | |
| Record name | MMP Inhibitor I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


